Spectroscopic and Analytical Characterization of 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: A Technical Guide
Spectroscopic and Analytical Characterization of 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the spectral and analytical characteristics of the heterocyclic compound 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Despite a comprehensive search of scientific literature and chemical databases, experimental spectral data (NMR, IR, Mass Spectrometry) for this specific compound (CAS 1443291-37-9) is not publicly available at the time of this writing.
However, extensive data has been published for a closely related structural analog, 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine . This guide presents the detailed spectral analysis of this di-chloro derivative to provide valuable comparative insights for researchers working with substituted pyrazolo[3,4-d]pyrimidines. The methodologies and interpretation provided herein for the analog serve as a robust framework for the characterization of this class of compounds.
Introduction to Substituted Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine scaffold is a core structure in many compounds of medicinal interest. Its resemblance to purines allows it to interact with a variety of biological targets, leading to potential therapeutic applications. Functionally substituted 1H-pyrazolo[3,4-d]pyrimidines, in particular, have garnered significant interest for their potential antibacterial and antiproliferative activities. The synthesis and characterization of novel derivatives are crucial for the development of new therapeutic agents.
This guide focuses on providing a detailed technical overview of the analytical techniques used to characterize a representative of this class, offering insights that are applicable to the target compound, 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Physicochemical Properties of 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
While experimental spectral data is elusive, basic physicochemical properties for 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine have been reported by chemical suppliers.
| Property | Value | Source |
| CAS Number | 1443291-37-9 | [1] |
| Molecular Formula | C₆H₅ClN₄ | [1] |
| Molecular Weight | 168.58 | [1] |
| Purity | ≥98% | [1] |
Spectral Data for the Structural Analog: 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
The following sections detail the experimental spectral data for the synthesis and characterization of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine . This compound serves as a valuable reference for understanding the spectroscopic behavior of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
The ¹H NMR spectrum of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine shows three distinct singlets, corresponding to the methyl group, the chloromethyl group, and the pyrazole proton.[2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.08 | s | 3H | -CH₃ |
| 4.92 | s | 2H | -CH₂Cl |
| 8.46 | s | 1H | Pyrazole C-H |
Solvent: DMSO-d₆
The ¹³C NMR spectrum provides insights into the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 34.4 | -CH₃ |
| 46.5 | -CH₂Cl |
| 111.7 | C-H (pyrazole) |
| 132.0 | C-H (pyrimidine) |
| 153.2, 153.8, 161.8 | Quaternary carbons (C-Cl and ring junction carbons) |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was recorded using a KBr pellet.[2]
| Wavenumber (cm⁻¹) | Assignment |
| 3434, 3125, 3030, 2977, 2950 | C-H stretching vibrations |
| 1722, 1591, 1547 | C=N stretching vibrations of the pyrazolopyrimidine ring |
| 1498, 1444, 1406 | C-C and C-N stretching vibrations |
| 1295, 1217, 1132 | In-plane bending vibrations |
| 965, 899, 844, 794 | Out-of-plane bending vibrations |
| 750, 721, 666 | C-Cl stretching vibrations |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
The mass spectrum of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was obtained by electron ionization (EI) at 70 eV.[2]
| m/z | Relative Intensity (%) | Assignment |
| 216 | 100 | [M]⁺ (molecular ion) |
| 218 | 63 | [M+2]⁺ (isotope peak for two chlorine atoms) |
| 220 | 10 | [M+4]⁺ (isotope peak for two chlorine atoms) |
| 181 | 35 | [M - Cl]⁺ |
| 145 | 13 | Further fragmentation |
High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI-TOF) further confirmed the molecular formula.[2]
-
Calculated for C₇H₇Cl₂N₄ [M+H]⁺: 217.0042
-
Found: 217.0050
Experimental Protocols
The following protocols are based on the synthesis and characterization of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Synthesis
The synthesis of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a two-step process starting from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[2]
Caption: Synthesis workflow for the analog compound.
NMR Spectroscopy
-
Instrumentation: Bruker AM-300 spectrometer or equivalent.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
IR Spectroscopy
-
Instrumentation: Bruker "Alpha-T" instrument or equivalent.
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk.
-
Procedure:
-
Place the KBr pellet in the sample holder of the IR spectrometer.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry
-
Instrumentation:
-
EI-MS: INCOS 50 instrument or equivalent.
-
HRMS (ESI-TOF): Bruker micrOTOF II instrument or equivalent.
-
-
Procedure (EI-MS):
-
Introduce a small amount of the sample into the ion source.
-
Ionize the sample using a 70 eV electron beam.
-
Separate the resulting ions based on their mass-to-charge ratio.
-
Detect the ions and generate the mass spectrum.
-
-
Procedure (HRMS):
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile/water).
-
Infuse the solution into the ESI source.
-
Generate ions by electrospray ionization.
-
Analyze the ions using a time-of-flight (TOF) mass analyzer to obtain high-resolution mass data.
-
Conclusion
While a direct and detailed spectral analysis of 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is not currently available in the public domain, this guide provides a comprehensive overview of the analytical methodologies and spectral data for a closely related and well-characterized analog, 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. The provided data and protocols offer a strong foundation for researchers engaged in the synthesis and characterization of this important class of heterocyclic compounds. It is anticipated that the spectral features of the target molecule will exhibit similarities to the presented data, with predictable shifts in NMR signals and characteristic IR absorptions corresponding to its unique substitution pattern.
References
-
MDPI. (2021, July 22). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]2]
-
ResearchGate. (2021, July). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]]
-
Appretech Scientific Limited. (n.d.). 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]]
-
MDPI. (2021, November 1). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]]
-
Usiena AIR. (2024, October 1). Applying molecular hybridization to design a new class of pyrazolo[3,4-d] pyrimidines as Src inhibitors. Retrieved from [Link]]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Retrieved from [Link]]
